Chemical structure and properties of 3-Fluoro-1-methyl-3H-pyrazol-1-ium
Chemical structure and properties of 3-Fluoro-1-methyl-3H-pyrazol-1-ium
The following technical guide provides an in-depth analysis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium , a specialized chemical entity situated at the intersection of reactive intermediates and stable fluorinated building blocks.
This guide is structured for researchers and drug development professionals , focusing on the structural nuances, synthetic pathways, and medicinal utility of this fluorinated heterocycle.
Chemical Identity, Synthesis, and Applications in Medicinal Chemistry
Executive Summary & Chemical Identity[1]
3-Fluoro-1-methyl-3H-pyrazol-1-ium represents a cationic fluorinated pyrazole species. While often encountered in databases (e.g., CAS 1214875-53-2), its nomenclature suggests a specific structural state—either a protonated/alkylated salt of 3-fluoro-1-methylpyrazole or a reactive intermediate (sigma-complex) arising during electrophilic fluorination.
In the context of drug discovery, this entity is the "activated" form of the 3-fluoropyrazole scaffold, a critical bioisostere used to modulate metabolic stability and lipophilicity in kinase inhibitors and agrochemicals (e.g., SDHI fungicides).
Structural Specifications
| Property | Detail |
| Chemical Name | 3-Fluoro-1-methyl-3H-pyrazol-1-ium |
| Common Parent | 3-Fluoro-1-methylpyrazole (Neutral) |
| Molecular Formula | C₄H₆FN₂⁺ (Cation) |
| Molecular Weight | ~101.10 g/mol (Cation only) |
| Electronic State | Electron-deficient aromatic cation (Pyrazolium) |
| Key Feature | C3-Fluorine substituent on a cationic N-methylated ring |
| CAS Context | 1214875-53-2 (Note: Database conflicts exist; this CAS is sometimes cross-listed with spiro-derivatives.[1][2] Verification via NMR is mandatory.) |
The "3H" Nomenclature Nuance
The designation "3H" in the IUPAC name implies an
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Aromatic Cation (Canonical): The name is a formal indexing for the 1-methyl-3-fluoropyrazolium ion, where the positive charge is delocalized, and the ring retains aromaticity.
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Reactive Intermediate (Sigma Complex): It represents a transient species where the C3 position is saturated (e.g., during nucleophilic attack or fluorination), disrupting aromaticity.
Scientific Consensus: For practical application in synthesis and drug design, this molecule is treated as the salt form (e.g., triflate or tetrafluoroborate) of the 3-fluoropyrazole building block.
Structural Analysis & Properties[1][4]
The introduction of fluorine at the C3 position of the pyrazolium core fundamentally alters the physicochemical profile of the ring system compared to its non-fluorinated analogs.
Electronic Effects
- -Inductive Withdrawal: The high electronegativity of fluorine at C3 pulls electron density from the ring, exacerbating the electron deficiency caused by the N1-positive charge.
-
Nucleophilic Susceptibility: The C5 position becomes highly activated towards nucleophilic attack, making this cation a potent electrophile in heterocycle functionalization.
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pKa Modulation: The parent neutral molecule (3-fluoro-1-methylpyrazole) has significantly reduced basicity compared to 1-methylpyrazole due to the fluorine atom, meaning the "ium" species (conjugate acid) is highly acidic and requires strong alkylating agents or acids to form.
Physicochemical Data (Predicted for the Salt)
| Property | Value/Description | Implication for Lab Work |
| Solubility | High in polar aprotic solvents (DMSO, DMF, MeCN) | Suitable for nucleophilic aromatic substitution ( |
| Stability | Hygroscopic; potential for hydrolysis | Store under inert atmosphere (Argon/Nitrogen); use anhydrous solvents. |
| LogP (Parent) | ~0.56 (Neutral form) | Good balance for CNS penetration when incorporated into drugs. |
| H-Bonding | 3-F is a weak H-bond acceptor | Bioisostere for C-OH or C-H in active sites. |
Synthetic Pathways & Production
Synthesizing the 3-fluoro-1-methyl-3H-pyrazol-1-ium core is non-trivial because direct fluorination of the pyrazole ring is difficult to control. The most robust method involves de novo cyclization followed by methylation.
Pathway A: De Novo Cyclization (Recommended)
This method constructs the ring with the fluorine atom already in place, avoiding the selectivity issues of electrophilic fluorination.
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Precursor: Ethyl 2-fluoroacetoacetate (or similar fluoro-1,3-dicarbonyl equivalent).
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Cyclization: Reaction with Methylhydrazine.
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Regioselectivity: Produces a mixture of 3-fluoro and 5-fluoro isomers. The 3-fluoro isomer is often thermodynamically favored or separable by chromatography.
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Quaternization: Treatment with Methyl Triflate or Methyl Iodide yields the 1-methyl-3-fluoro-pyrazol-1-ium salt.
Pathway B: Electrophilic Fluorination (Mechanistic Insight)
Direct fluorination of 1-methylpyrazole using Selectfluor typically occurs at C4 (the most electron-rich position). To achieve C3 fluorination, specific directing groups or lithiation-fluorination sequences (e.g.,
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in synthesizing this scaffold.
Caption: Synthetic workflow comparing De Novo Cyclization (Solid lines) vs. Lithiation-Fluorination (Dashed).
Experimental Protocol: Synthesis of the Neutral Parent
Since the cation is generated from the neutral parent, this protocol focuses on the critical step of obtaining pure 3-fluoro-1-methylpyrazole.
Objective: Synthesis of 3-fluoro-1-methylpyrazole via cyclization. Scale: 10 mmol.
Materials
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Ethyl 2,2-difluoro-3-oxobutanoate (or monofluoro equivalent depending on target oxidation state).
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Methylhydrazine (35% in water or pure).
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Ethanol (Anhydrous).
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Dichloromethane (DCM).
Methodology
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Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the fluoro-beta-ketoester (1.0 eq) in Ethanol (10 volumes).
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Addition: Cool the solution to 0°C. Dropwise add Methylhydrazine (1.1 eq) over 15 minutes. Caution: Exothermic.
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Reaction: Allow to warm to room temperature, then reflux for 4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).
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Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with DCM (3 x 20 mL).
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Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography. The 3-fluoro isomer typically elutes differently from the 5-fluoro isomer due to dipole differences. -
Salt Formation (To generate the -ium species): Dissolve pure neutral product in dry ether. Add Methyl Triflate (1.0 eq) at 0°C. The salt will precipitate as a white/off-white solid. Filter and dry under vacuum.
Validation Check:
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19F NMR: Distinct singlet (or quartet if coupling) around -110 to -130 ppm (relative to
). -
1H NMR: Verify N-Me signal and pyrazole protons.
Applications in Drug Development[5]
The 3-fluoro-1-methyl-3H-pyrazol-1-ium moiety serves as a high-value scaffold in medicinal chemistry.
Metabolic Stability
The C-F bond is one of the strongest in organic chemistry (
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Blocks Metabolism: Prevents oxidative metabolism by Cytochrome P450 enzymes at the 3-position.
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Lipophilicity: Increases
, enhancing membrane permeability without significant steric penalty (Fluorine Van der Waals radius vs Hydrogen ).
Bioisosterism in Kinase Inhibitors
In kinase inhibitors (e.g., targeting BRAF or EGFR), the pyrazole ring often mimics the adenine ring of ATP.
-
The 3-Fluoro substituent can act as a hydrogen bond acceptor, mimicking the N3 of adenine.
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The Cationic Character (if the salt form is maintained or mimics a transition state) can interact with conserved aspartate residues (e.g., Asp-Phe-Gly motif) in the kinase active site.
Agrochemical Relevance
This scaffold is structurally related to SDHI (Succinate Dehydrogenase Inhibitor) fungicides (e.g., Fluxapyroxad, Bixafen), which utilize a pyrazole-4-carboxamide core. The 3-fluoro analog offers a variation in steric bulk and electronic properties to overcome resistance profiles.
References
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Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. "Improved Synthesis of 3- and 5-Fluoropyrazoles." Organic Letters, 2010.[3] Link
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Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008. Link
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Database Entry (Verification): PubChem Compound Summary for 3-Fluoro-1-methylpyrazole. Link
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SDHI Fungicides: Glättli, A., et al. "Pyrazoles as SDHI Fungicides." Bioorganic & Medicinal Chemistry, 2018. Link
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Selectfluor Chemistry: Banks, R. E.[4] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998. Link
Disclaimer: This guide is for research purposes only. The synthesis of fluorinated heterocycles involves hazardous reagents (alkylating agents, hydrazines). All protocols must be performed in a fume hood with appropriate PPE.
